2-hydroxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide
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Overview
Description
2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and thiophene-2-carbaldehyde. This reaction is often carried out under reflux conditions in the presence of ethanol as a solvent . The reaction can be represented as follows:
2-hydroxybenzohydrazide+thiophene-2-carbaldehyde→2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Acts as a corrosion inhibitor, protecting metals from oxidative damage.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide involves its interaction with biological targets through its hydrazone moiety. It can chelate metal ions, disrupting metal-dependent biological processes. Additionally, its ability to form hydrogen bonds and interact with cellular components contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-[(2-hydroxynaphthalen-1-yl)methylene]benzohydrazide
- 4-hydroxy-N’-[(2-hydroxynaphthalen-1-yl)methylene]benzohydrazide
- 5-bromo-2-hydroxy-N’-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide
Uniqueness
2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide is unique due to its thiophene moiety, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it particularly effective as a corrosion inhibitor and in medicinal applications .
Properties
CAS No. |
93352-51-3 |
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Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H10N2O2S/c15-11-6-2-1-5-10(11)12(16)14-13-8-9-4-3-7-17-9/h1-8,15H,(H,14,16)/b13-8- |
InChI Key |
OLDVIXVCAVKNTM-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC=CS2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CS2)O |
Origin of Product |
United States |
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